Cas no 99237-10-2 (4H-Imidazo[4,5-c]pyridin-4-one,2-[[4-O-(aminocarbonyl)-2-deoxy-2-[[(3S)-3,6-diamino-1-oxohexyl]amino]-b-D-gulopyranosyl]amino]-1,3a,5,6,7,7a-hexahydro-7-hydroxy-5-methyl-,(3aS,7R,7aS)- (9CI))

4H-Imidazo[4,5-c]pyridin-4-one,2-[[4-O-(aminocarbonyl)-2-deoxy-2-[[(3S)-3,6-diamino-1-oxohexyl]amino]-b-D-gulopyranosyl]amino]-1,3a,5,6,7,7a-hexahydro-7-hydroxy-5-methyl-,(3aS,7R,7aS)- (9CI) structure
99237-10-2 structure
Nome del prodotto:4H-Imidazo[4,5-c]pyridin-4-one,2-[[4-O-(aminocarbonyl)-2-deoxy-2-[[(3S)-3,6-diamino-1-oxohexyl]amino]-b-D-gulopyranosyl]amino]-1,3a,5,6,7,7a-hexahydro-7-hydroxy-5-methyl-,(3aS,7R,7aS)- (9CI)
Numero CAS:99237-10-2
MF:C20H36N8O8
MW:516.54864
CID:803822
PubChem ID:127264

4H-Imidazo[4,5-c]pyridin-4-one,2-[[4-O-(aminocarbonyl)-2-deoxy-2-[[(3S)-3,6-diamino-1-oxohexyl]amino]-b-D-gulopyranosyl]amino]-1,3a,5,6,7,7a-hexahydro-7-hydroxy-5-methyl-,(3aS,7R,7aS)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 4H-Imidazo[4,5-c]pyridin-4-one,2-[[4-O-(aminocarbonyl)-2-deoxy-2-[[(3S)-3,6-diamino-1-oxohexyl]amino]-b-D-gulopyranosyl]amino]-1,3a,5,6,7,7a-hexahydro-7-hydroxy-5-methyl-,(3aS,7R,7aS)- (9CI)
    • [5-(3,6-diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate
    • N-methylstreptothricin F
    • 2-Deoxy-2-[(3,6-diamino-1-hydroxyhexylidene)amino]-4-O-[hydroxy(imino)methyl]-N-(7-hydroxy-5-methyl-4-oxo-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-yl)hexopyranosylamine
    • 99237-10-2
    • A-37812
    • A 37812
    • 4H-Imidazo(4,5-c)pyridin-4-one, 2-((4-O-(aminocarbonyl)-2-deoxy-2-((3,6-diamino-1-oxohexyl)amino)-beta-D-gulopyranosyl)amino)-1,3a,5,6,7,7a-hexahydro-7-hydroxy-5-methyl-, (3aS-(2(R*),3aalpha,7alpha,7abeta))-
    • A37812
    • DTXSID90912825
    • AKOS040753298
    • Inchi: InChI=1S/C20H36N8O8/c1-28-6-9(30)12-13(18(28)33)26-20(25-12)27-17-14(24-11(31)5-8(22)3-2-4-21)15(32)16(36-19(23)34)10(7-29)35-17/h8-10,12-17,29-30,32H,2-7,21-22H2,1H3,(H2,23,34)(H,24,31)(H2,25,26,27)
    • Chiave InChI: NTYMNKDOXUGECC-UHFFFAOYSA-N
    • Sorrisi: CN1CC(C2C(C1=O)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O

Proprietà calcolate

  • Massa esatta: 516.266
  • Massa monoisotopica: 516.266
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 9
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 36
  • Conta legami ruotabili: 11
  • Complessità: 847
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 9
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 260Ų
  • XLogP3: -5.3

Proprietà sperimentali

  • Densità: 1.81
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.757

4H-Imidazo[4,5-c]pyridin-4-one,2-[[4-O-(aminocarbonyl)-2-deoxy-2-[[(3S)-3,6-diamino-1-oxohexyl]amino]-b-D-gulopyranosyl]amino]-1,3a,5,6,7,7a-hexahydro-7-hydroxy-5-methyl-,(3aS,7R,7aS)- (9CI) Letteratura correlata

Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd